molecular formula C10H19NO2 B15364996 (1-(Morpholinomethyl)cyclobutyl)methanol

(1-(Morpholinomethyl)cyclobutyl)methanol

Cat. No.: B15364996
M. Wt: 185.26 g/mol
InChI Key: BXHFRTWKJMQDFH-UHFFFAOYSA-N
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Description

1-(4-Morpholinylmethyl)cyclobutanemethanol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a morpholine moiety, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanemethanol is replaced by the morpholine group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature control.

Major Products Formed:

  • Oxidation: The oxidation of 1-(4-Morpholinylmethyl)cyclobutanemethanol can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.

  • Substitution: Substitution reactions can result in the formation of various derivatives, including halogenated or alkylated products.

Scientific Research Applications

1-(4-Morpholinylmethyl)cyclobutanemethanol has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.

  • Biology: It may be employed in biochemical studies to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.

  • Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its properties may be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical characteristics.

Mechanism of Action

1-(4-Morpholinylmethyl)cyclobutanemethanol can be compared with other similar compounds, such as 1-(4-Morpholinylmethyl)cyclopropylmethanol and 1-(4-Morpholinylmethyl)cyclohexanemethanol. These compounds share the morpholine moiety but differ in the size and structure of the cycloalkane ring. The unique structural features of 1-(4-Morpholinylmethyl)cyclobutanemethanol contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 1-(4-Morpholinylmethyl)cyclopropylmethanol

  • 1-(4-Morpholinylmethyl)cyclohexanemethanol

  • 1-(4-Morpholinylmethyl)cyclopentanemethanol

  • 1-(4-Morpholinylmethyl)cycloheptanemethanol

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclobutyl]methanol

InChI

InChI=1S/C10H19NO2/c12-9-10(2-1-3-10)8-11-4-6-13-7-5-11/h12H,1-9H2

InChI Key

BXHFRTWKJMQDFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN2CCOCC2)CO

Origin of Product

United States

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